molecular formula C18H24N4O4S B11268835 ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11268835
M. Wt: 392.5 g/mol
InChI Key: VLEBEFXOWVCXOM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using potassium carbonate as a base in a solvent such as chloroform . The sulfonyl group is added via sulfonylation reactions, which can be catalyzed by iodine molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 5-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)15-12-19-20-17(15)27(24,25)22-9-7-21(8-10-22)16-6-5-13(2)11-14(16)3/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20)

InChI Key

VLEBEFXOWVCXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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